molecular formula C9H8BrClO3 B1604443 Methyl 5-bromo-4-chloro-2-methoxybenzoate CAS No. 951885-11-3

Methyl 5-bromo-4-chloro-2-methoxybenzoate

Cat. No. B1604443
CAS RN: 951885-11-3
M. Wt: 279.51 g/mol
InChI Key: PEPILDJCUDNKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-4-chloro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrClO3 . It is a solid substance and its IUPAC name is "methyl 5-bromo-4-chloro-2-methoxybenzoate" .


Molecular Structure Analysis

The molecular weight of “Methyl 5-bromo-4-chloro-2-methoxybenzoate” is 279.52 . The InChI code for this compound is "1S/C9H8BrClO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,1-2H3" .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-chloro-2-methoxybenzoate” is a solid substance . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a compound with diverse applications in organic synthesis. It has been used in the synthesis of various chemical intermediates and derivatives. For instance, in a study by Chen Bing-he (2008), a related compound, Methyl 4-bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification. This process achieved a high purity of 99.8% and is indicative of the compound's utility in complex chemical syntheses (Chen, 2008).

Applications in Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 5-bromo-4-chloro-2-methoxybenzoate have been synthesized for potential therapeutic applications. Wang Yu (2008) described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid. This process involved multiple steps including methylation, thiocyanation, ethylation, and oxidation, showcasing the compound's versatility in drug development (Wang, 2008).

Safety and Hazards

“Methyl 5-bromo-4-chloro-2-methoxybenzoate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 5-bromo-4-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPILDJCUDNKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650067
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-chloro-2-methoxybenzoate

CAS RN

951885-11-3
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-4-chloro-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-4-chloro-2-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-4-chloro-2-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-4-chloro-2-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-4-chloro-2-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-4-chloro-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.